
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by the National Cancer Institute (NCI) in the United States and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX plays a role in maintaining the pH balance in cancer cells, which is critical for their survival. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CA IX, with minimal effects on other carbonic anhydrase isoforms. This selectivity is desirable as it reduces the potential for off-target effects. In addition, this compound has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, one limitation of this compound is its relatively low potency compared to other CA IX inhibitors. This may limit its effectiveness in certain cancer types or in combination with other therapies.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of this compound that can be used in combination with other therapies. Another area of interest is the investigation of this compound in combination with immune checkpoint inhibitors, which have shown promise in cancer treatment. Finally, the potential use of this compound as a diagnostic tool for imaging CA IX expression in tumors is also an area of interest.
Conclusion:
This compound is a small molecule inhibitor that has shown promise as a therapeutic agent in cancer treatment. Its selective inhibition of CA IX and its ability to induce apoptosis in cancer cells make it an attractive candidate for further investigation. While there are limitations to its potency, future directions for the study of this compound include the development of more potent analogs and investigation of its use in combination with other therapies.
Applications De Recherche Scientifique
N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-2-4-13(5-3-12)17-16(19)15-10-14(11-23-15)24(20,21)18-6-8-22-9-7-18/h2-5,10-11H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLZUQQKCTQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)
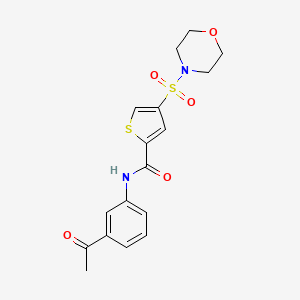
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
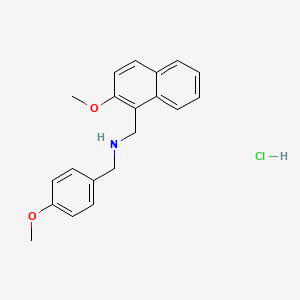
![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![methyl 5-methyl-7-(5-methyl-2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410589.png)

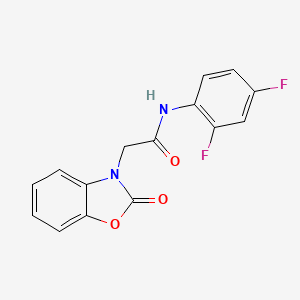
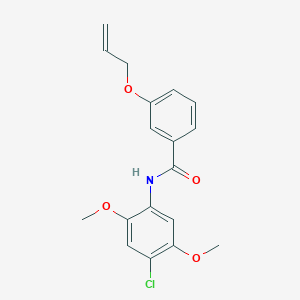
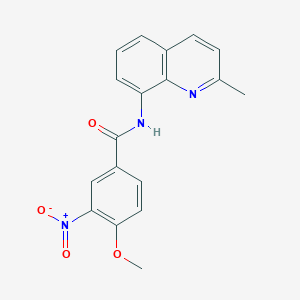
![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410648.png)
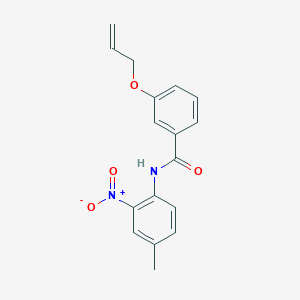
![1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride](/img/structure/B4410666.png)